molecular formula C36H66N6O6Tc B1197983 Miraluma

Miraluma

Cat. No.: B1197983
M. Wt: 777.9 g/mol
InChI Key: KNMLZCYLMYOYBD-KTTJZPQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miraluma (generic: technetium Tc-99m sestamibi) is a radiopharmaceutical agent approved by the U.S. Food and Drug Administration (FDA) in 1997 for breast imaging . It is a lipophilic, cationic complex that mimics potassium ions (K+), enabling uptake by metabolically active tissues such as malignant cells . This compound is primarily used as a second-line diagnostic tool after inconclusive mammograms or in patients with dense breast tissue, palpable masses, or breast implants .

Imaging is performed using gamma cameras, with results available within 45 minutes of injection . This compound demonstrates a sensitivity of ~96% and specificity of ~60% for detecting breast malignancies, particularly in high-risk populations . However, uptake intensity alone cannot confirm malignancy, as equivocal results lack histological correlation .

Properties

Molecular Formula

C36H66N6O6Tc

Molecular Weight

777.9 g/mol

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane;technetium-99

InChI

InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/i;;;;;;1+1

InChI Key

KNMLZCYLMYOYBD-KTTJZPQESA-N

Isomeric SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[99Tc]

Canonical SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc]

Synonyms

2-methoxyisobutylisonitrile
RP 30
RP-30

Origin of Product

United States

Comparison with Similar Compounds

Cardiolite (Technetium Tc-99m Sestamibi)

Structural and Functional Similarities
Cardiolite shares the same active ingredient as Miraluma (Tc-99m sestamibi) and operates via identical mechanisms: mitochondrial uptake driven by K+ mimetic properties .

Key Differences

  • Indication : Cardiolite is approved for myocardial perfusion imaging to assess coronary artery disease, while this compound is specialized for breast lesion evaluation .
  • Imaging Protocols : Cardiac imaging requires stress testing and dynamic acquisition, whereas breast imaging focuses on static anatomical visualization .
  • Radiation Dose : Both agents use low-dose gamma radiation, but administered activities differ based on target tissue (e.g., 10–30 mCi for breast vs. 8–40 mCi for cardiac studies) .

Table 1: this compound vs. Cardiolite

Parameter This compound Cardiolite
Primary Use Breast imaging Cardiac perfusion
Mechanism K+ mimetic, mitochondrial uptake Identical to this compound
Sensitivity/Specificity 96%/60% 85–90% for ischemia
Radiation Dose 10–30 mCi 8–40 mCi

18F-Fluorodeoxyglucose (18F-FDG) PET

Functional and Diagnostic Contrasts 18F-FDG is a glucose analog used in positron emission tomography (PET) to detect hypermetabolic tumors. Unlike this compound, which relies on perfusion and mitochondrial activity, 18F-FDG highlights glycolytic activity .

Advantages and Limitations

  • Sensitivity : 18F-FDG PET has higher sensitivity (>90%) for systemic metastasis detection and staging .
  • Specificity : Reduced specificity in inflammatory conditions due to false-positive uptake .
  • Cost and Accessibility : 18F-FDG PET is more expensive (~$2,000–$5,000) and less accessible than this compound ($400–$600) .

Table 2: this compound vs. 18F-FDG PET

Parameter This compound 18F-FDG PET
Mechanism Mitochondrial uptake Glycolytic activity
Primary Use Localized breast lesions Systemic metastasis
Sensitivity/Specificity 96%/60% >90%/variable
Imaging Time 45 minutes 1–2 hours post-injection
Cost $400–$600 $2,000–$5,000

Histopathological Correlation of this compound Uptake

Evidence from clinical studies highlights the correlation between this compound uptake and malignancy (Tables 9.0 and 10.0 in ):

  • Normal Uptake: 78–81% associated with benign tissue.
  • Low/Moderate/High Uptake : 79–83% linked to malignancy.

Table 3: this compound Uptake vs. Histology

Uptake Intensity Malignant Association Benign Association
Normal 19–22% 78–81%
Low/Moderate/High 79–83% 17–21%

Clinical Implications and Limitations

  • Cardiolite : Gold standard for cardiac imaging but irrelevant for oncology .
  • 18F-FDG PET : Superior for systemic evaluation but impractical for localized breast lesions due to cost and radiation .

Conclusion this compound remains a critical tool in breast imaging, particularly for high-risk populations. While it shares structural identity with Cardiolite, its clinical niche is distinct. Compared to 18F-FDG PET, this compound offers rapid, cost-effective imaging but lacks metabolic specificity. Future advancements may integrate hybrid modalities (e.g., PET/CT with sestamibi) to enhance diagnostic accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.